Cas no 1484331-98-7 (4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl-)

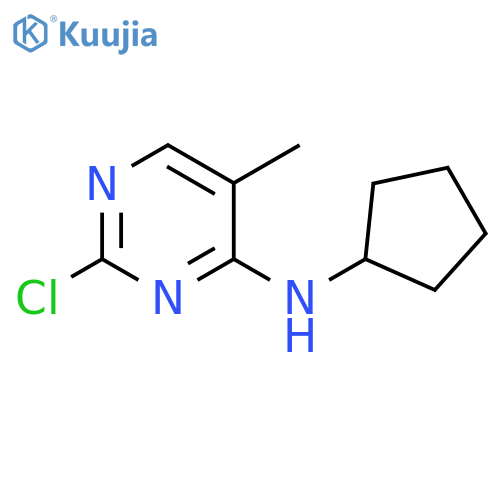

1484331-98-7 structure

商品名:4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl-

CAS番号:1484331-98-7

MF:C10H14ClN3

メガワット:211.691260814667

MDL:MFCD21789553

CID:4780822

4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl-

-

- MDL: MFCD21789553

- インチ: 1S/C10H14ClN3/c1-7-6-12-10(11)14-9(7)13-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14)

- InChIKey: CGFXZWBKYKQIDQ-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=C(C)C(NC2CCCC2)=N1

4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 223594-500mg |

2-Chloro-N-cyclopentyl-5-methylpyrimidin-4-amine, 95% min |

1484331-98-7 | 95% | 500mg |

$1260.00 | 2023-09-06 | |

| Matrix Scientific | 223594-1g |

2-Chloro-N-cyclopentyl-5-methylpyrimidin-4-amine, 95% min |

1484331-98-7 | 95% | 1g |

$2248.00 | 2023-09-06 |

4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

1484331-98-7 (4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl-) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量